molecular formula C11H16N2O3 B2453843 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361658-12-8

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2453843
CAS RN: 2361658-12-8
M. Wt: 224.26
InChI Key: KKDLTKHFJXGNGX-UHFFFAOYSA-N
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Description

The compound “1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains an azetidin-2-one ring, which is a type of β-lactam . β-lactams have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of a variety of chemical reactions. For instance, the synthesis of related azetidin-2-one derivatives has been reported, where a mixture of triethylamine and chloroacetylchloride was used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azetidin-2-one ring. This four-membered cyclic amine ring is less strained than the three-membered aziridine system, resulting in fewer exceptional properties associated with aziridines .


Chemical Reactions Analysis

Azetidin-2-one derivatives have been found to exhibit a variety of activities, which can be attributed to their unique chemical structure . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “1-(azetidin-1-yl)prop-2-en-1-one” has a molecular weight of 111.14 .

Scientific Research Applications

Advanced Building Blocks in Drug Discovery

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one and its derivatives are recognized as valuable building blocks in drug discovery. The compound's enhanced size and increased conformational flexibility compared to parent heterocycles make it a significant candidate for lead optimization in drug development. Its structural uniqueness provides a foundation for the synthesis of complex molecules aimed at therapeutic interventions (Feskov et al., 2019).

Precursor for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams

The compound serves as a precursor for the synthesis of novel enantiomerically enriched bicyclic azetidin-2-ones. These include structures such as piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis pathway emphasizes the compound’s role in producing structurally diverse molecules with potential therapeutic properties (Van Brabandt et al., 2006).

Structural Analysis and Molecular Geometry

Detailed crystallographic studies have been conducted on the compound and its derivatives. These studies provide insights into the molecular geometry, including dihedral angles and the conformation of constituent rings. Understanding the compound's structural framework is crucial for its application in the design and development of new chemical entities with desired biological properties (Atioğlu et al., 2014a; Atioğlu et al., 2014b).

Antimicrobial and Antitubercular Activities

Several derivatives of 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the understanding of the compound's potential in combating bacterial and fungal strains, as well as mycobacterium tuberculosis, thereby underlining its significance in the field of infectious diseases (Chandrashekaraiah et al., 2014; Nayak et al., 2016).

QSAR Analysis and Antioxidant Activity

Quantitative structure-activity relationship (QSAR) analysis of the compound's derivatives has been conducted, revealing molecular parameters that significantly influence antioxidant activity. This analysis aids in the design of new potential antioxidants, highlighting the compound's role in the development of therapeutic agents aimed at oxidative stress-related conditions (Drapak et al., 2019).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given the promising biological activity of azetidin-2-one derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

1-[3-(morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-10(14)13-7-9(8-13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDLTKHFJXGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one

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